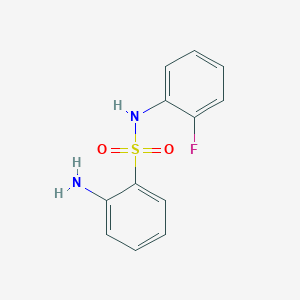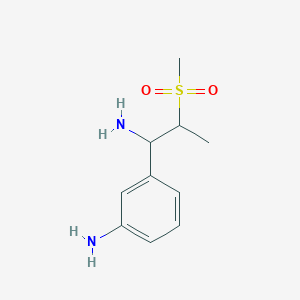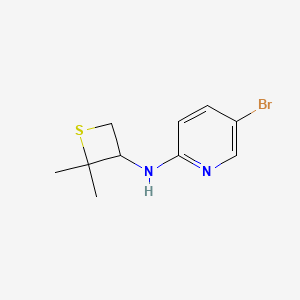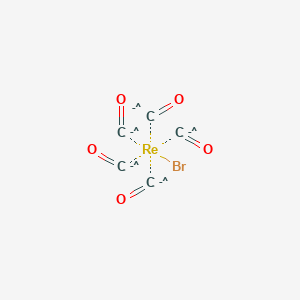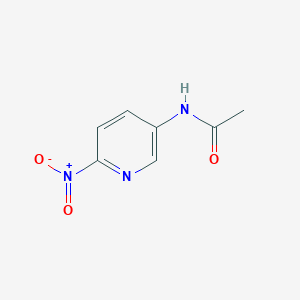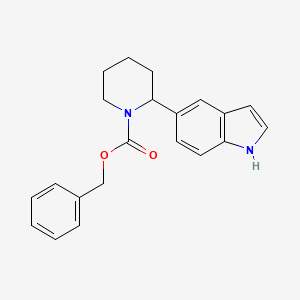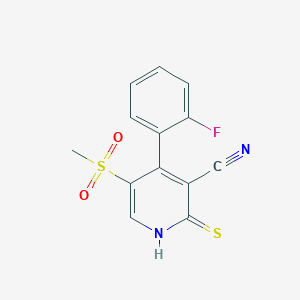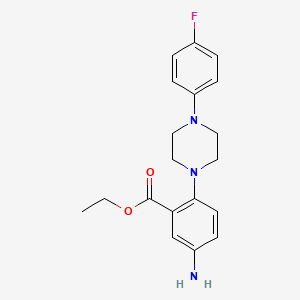![molecular formula C9H5Cl3N2O B13004001 6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)
6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of chlorine atoms at positions 6 and 7, and a chloromethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable chlorinated reagent can lead to the formation of the desired pyrido[1,2-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups and electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrido[1,2-a]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer agents.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological targets have been explored to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to certain proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-2-(chloromethyl)pyrimidine: This compound shares a similar core structure but lacks the fused pyridine ring.
6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Similar to the target compound but with fewer chlorine substitutions.
Uniqueness
6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the specific positioning of chlorine atoms and the chloromethyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5Cl3N2O |
|---|---|
Molecular Weight |
263.5 g/mol |
IUPAC Name |
6,7-dichloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-5-3-8(15)14-7(13-5)2-1-6(11)9(14)12/h1-3H,4H2 |
InChI Key |
MVJQYPPXQHXSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C(=C1Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
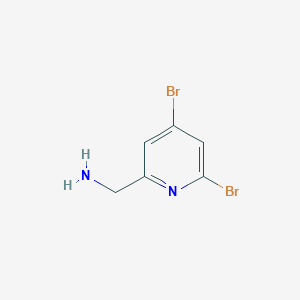
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)
